16-O-deacetylfusidic acid
Description
Structure
2D Structure
Properties
CAS No. |
13090-91-0 |
|---|---|
Molecular Formula |
C29H46O5 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
InChI |
InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1 |
InChI Key |
ZYPQPWJLUKNCQX-OHXMNYGTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@H]3[C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C)O |
Canonical SMILES |
CC1C2CCC3C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O |
Synonyms |
16-O-16-epideacetylfusidic acid 16-O-deacetylfusidic acid 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha, 17Z)-isomer 16-O-deacetylfusidic acid, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16alpha,17Z)-isomer 16-O-deacetylfusidic acid, monosodium salt, (3alpha,4alpha,8alpha,9beta,11alpha,13alpha,14beta,16beta,17Z)-isomer 16-O-desacetylfusidic acid |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis
Characterization of Epimers (e.g., 16-Epi-deacetylfusidic acid)
Epimers are stereoisomers that differ in configuration at only one stereocenter. In the context of 16-O-deacetylfusidic acid, the epimer of interest is 16-epi-deacetylfusidic acid, where the hydroxyl group at the C-16 position is in the α-orientation. This seemingly minor change in the orientation of a single hydroxyl group leads to a distinct chemical entity with different physical and chemical properties. The characterization of 16-epi-deacetylfusidic acid is crucial for quality control in the synthesis and analysis of fusidic acid and its derivatives. It is recognized as a distinct impurity in pharmacopeial standards. mdpi.com
Below is a table summarizing the key identifiers for 16-epi-deacetylfusidic acid. researchgate.netnih.govacs.org
| Property | Value |
| Chemical Name | Ent-(17Z)-3β,11β,16β-trihydroxy-4β,8,14-trimethyl-18-nor-5β,10α-cholesta-17(20),24-dien-21-oic acid |
| Synonym | 16-epi-Deacetylfusidic Acid |
| CAS Number | 5951-83-7 |
| Molecular Formula | C₂₉H₄₆O₅ |
| Molecular Weight | 474.67 g/mol |
Lactone Formation and Related Derivatives (e.g., this compound 21,16-lactone)
A characteristic reaction of this compound is its propensity to undergo intramolecular cyclization to form a stable five-membered ring structure known as a γ-lactone. This occurs through the esterification reaction between the 16β-hydroxyl group and the C-21 carboxylic acid group. The resulting compound is this compound 21,16-lactone. hmdb.canih.govsrce.hr This lactonization is a spontaneous process, particularly under acidic conditions, and leads to a significant alteration of the molecule's chemical properties. hmdb.ca The formation of this lactone is a key consideration in the stability and degradation pathways of fusidic acid. hmdb.ca
The properties of this important derivative are summarized in the table below. hmdb.canih.govsrce.hr
| Property | Value |
| Chemical Name | ent-(17Z)-3ß,11ß-Dihydroxy-4ß,8,14-trimethyl-18-nor-5ß,10a-cholesta-17(20),24-dieno-21(16a)-lactone |
| Synonyms | 16-Deacetylfusidic Acid γ-Lactone, Deacetylfusidic acid 21,16-lactone |
| CAS Number | 4701-54-6 |
| Molecular Formula | C₂₉H₄₄O₄ |
| Molecular Weight | 456.66 g/mol |
Advanced Spectroscopic and Computational Approaches in Structural Analysis
The complete structural elucidation and conformational analysis of this compound and its derivatives rely on a combination of advanced spectroscopic and computational techniques.
Computational Approaches: In recent years, computational chemistry has become an invaluable tool for studying the conformational landscape of fusidic acid derivatives. nih.govacs.org Techniques such as molecular docking and molecular dynamics (MD) simulations are utilized to explore the preferred three-dimensional structures of these molecules and to understand their interactions with biological targets at an atomic level. mdpi.comresearchgate.net These computational models can predict the low-energy conformations of the flexible side chain, providing insights into the structure-activity relationships. nih.govacs.org Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models have been developed to guide the synthesis of new fusidic acid derivatives with potentially enhanced biological activities. acs.org
Biosynthesis and Biotransformation Pathways of 16 O Deacetylfusidic Acid
The formation of 16-O-deacetylfusidic acid is a result of the biological modification of its parent compound, fusidic acid. This process occurs through specific enzymatic actions and microbial metabolic pathways.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to 16-O-Deacetylfusidic Acid
The total synthesis of fusidic acid, a complex steroidal antibiotic, was a significant achievement first reported in 1982 by W. G. Dauben and colleagues. researchgate.net Given the structural similarity, a total synthesis of this compound would likely follow a comparable intricate pathway. Such a synthesis would involve the stereocontrolled construction of the unique chair-boat-chair conformation of the tetracyclic core. nih.gov
The synthetic route would culminate in the formation of the 16-hydroxyl group without the subsequent acetylation step that yields fusidic acid. Alternatively, a strategy involving a protecting group at the C-16 hydroxyl, which could be removed in the final steps, would also yield the target molecule. While routes for the rapid generation of derivatives via total synthesis are not yet fully developed due to the molecule's complexity, this approach remains fundamental for creating analogs that are inaccessible through semi-synthesis. nih.gov
Semi-synthetic Modifications from Fusidic Acid Precursors
This compound is most commonly and efficiently prepared via semi-synthesis from its natural precursor, fusidic acid. This process involves the selective hydrolysis of the acetate (B1210297) ester at the C-16 position.
This deacetylation can be achieved under controlled acidic or basic conditions. However, care must be taken, particularly under strongly basic conditions, to avoid a common intramolecular side reaction: lactonization. This reaction can occur between the C-16 hydroxyl group (once the acetyl is removed) and the C-21 carboxylic acid, leading to the formation of an unwanted lactone byproduct. nih.govgoogle.com The successful synthesis of this compound is a crucial first step for producing other derivatives, including the this compound lactone, which serves as a key intermediate for further modifications. google.com
Regioselective Functionalization at C-16 and Other Positions (e.g., C-3, C-21)
The fusidic acid scaffold presents several reactive functional groups, including two hydroxyl groups (C-3 and C-11), an acetate ester (C-16), and a carboxylic acid (C-21), which allow for regioselective modifications. nih.gov
Table 1: Regioselective Functionalization of the Fusidic Acid Scaffold
| Position | Functional Group | Common Reactions & Reagents | Notes |
|---|---|---|---|
| C-3 | Secondary Alcohol | Esterification (acid anhydrides, aryl acid chlorides), Oxidation (Dess-Martin periodinane), Amination (reductive amination of 3-keto intermediate) mdpi.commdpi.comnih.gov | The C-3 hydroxyl is more sterically accessible than the C-11 hydroxyl, allowing for high regioselectivity in esterification reactions. mdpi.comliverpool.ac.uk |
| C-11 | Secondary Alcohol | Oxidation (pyridinium chlorochromate after protecting C-3) nih.gov | This position is sterically hindered, often requiring the C-3 position to be protected to achieve selective reaction. nih.gov |
| C-16 | Acetate Ester | Deacetylation (hydrolysis) to form the hydroxyl group of this compound. google.com | The resulting hydroxyl can be further modified, for instance, by re-esterification to introduce different acyl groups. frontiersin.orgnih.gov |
| C-21 | Carboxylic Acid | Esterification, Amidation (T3P®, HATU coupling agents) nih.govnih.gov | The C-21 carboxylic acid is crucial for antibacterial activity. frontiersin.orgnih.gov Modifications often lead to reduced potency, though some amides show promise for other activities. nih.gov |
This table is based on data from references 1, 2, 3, 4, 8, 11, 12, 19, and 20.
Development of Novel Derivatives with Modified Structures
The development of novel derivatives from fusidic acid and this compound aims to broaden the antibacterial spectrum, overcome resistance, and explore other therapeutic applications like anticancer or anti-inflammatory agents. mdpi.comfrontiersin.org Structure-activity relationship (SAR) studies have established that the C-21 carboxylic acid, the C-11 hydroxyl group, and the lipid side chain are generally essential for antibacterial and antimycobacterial activity. frontiersin.orgnih.gov
Despite these constraints, various successful modifications have been reported:
C-3 Position : Modification of the C-3 hydroxyl with short-chain alkyl esters, silicate (B1173343) esters, or oximes can maintain bioactivity. frontiersin.orgnih.gov Aromatic esters at this position have also been synthesized, with some showing potent antibacterial and anti-inflammatory effects. mdpi.com
C-16 Position : Replacing the acetate group of fusidic acid is a key strategy. For example, a derivative with a propionyloxy group at C-16 was found to maintain antituberculosis activity. frontiersin.orgnih.gov Another study reported that a 16β-acetylthio derivative exhibited slightly higher activity against S. aureus than fusidic acid itself. researchgate.net
C-21 Position : While esters at this position are typically inactive, a range of C-21 amides have been synthesized. mdpi.comnih.gov Although these derivatives often have reduced antibacterial potency compared to fusidic acid, they have shown promise in other areas, such as antiplasmodial and antimycobacterial applications. nih.govresearchgate.net
Side Chain : Modifications to the side chain, such as saturation of the C17-C20 double bond or introducing a spiro-cyclopropane group, have yielded derivatives with activity identical to the parent compound. researchgate.net
Table 2: Examples of Novel Fusidic Acid Derivatives and Their Modifications
| Derivative Class | Modification Site(s) | Purpose / Finding |
|---|---|---|
| C-3 Esters | C-3 | Introduction of aliphatic and aromatic esters to modulate lipophilicity and explore antibacterial/anti-inflammatory activity. mdpi.com |
| C-16 Analogs | C-16 | Replacement of the acetate with groups like propionyloxy or acetylthio to enhance or maintain bioactivity. frontiersin.orgnih.govresearchgate.net |
| C-21 Amides | C-21 | Synthesis of ethanamides, anilides, and benzyl (B1604629) amides to explore antimycobacterial and antiplasmodial activity. frontiersin.orgnih.gov |
| C-3 Amines | C-3 | Introduction of amino groups via reductive amination, leading to analogs with broad-spectrum antimicrobial and antifungal effects. nih.gov |
This table is based on data from references 2, 3, 4, 11, 12, and 18.
Synthetic Methodologies for Lactone Analogs
Lactone derivatives of fusidic acid are important intermediates and synthetic targets. The 16-deacetyl-fusidic acid lactone is formed via an intramolecular esterification between the C-16 hydroxyl group and the C-21 carboxylic acid. google.com This reaction is typically promoted by acidification following the deacetylation of fusidic acid. google.com
The formation of this lactone is a key step in certain synthetic pathways, serving as a protected intermediate that allows for further chemical manipulation of other parts of the molecule. For example, the C-3 hydroxyl group of the lactone can be protected before subsequent reactions, such as the cyclopropanation of the C-17/C-20 double bond. google.com General methodologies for lactonization, such as those employing palladium(II)-catalysis for tandem intramolecular reactions, highlight modern approaches that could potentially be adapted to create novel bicyclic lactone structures from linear precursors derived from the fusidane scaffold. nih.gov
Molecular Mechanisms of Action
Interaction with Bacterial Ribosomal Elongation Factor G (EF-G)
16-O-Deacetylfusidic acid exerts its inhibitory effect by binding to the elongation factor G when it is complexed with the ribosome and guanosine (B1672433) diphosphate (B83284) (GDP). EF-G is a crucial protein that facilitates the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. The binding of this compound to the EF-G-ribosome-GDP complex effectively locks EF-G in place, preventing its release from the ribosome. This stalling of the translational apparatus is the cornerstone of the compound's bacteriostatic activity.
The interaction is highly specific, occurring within a pocket formed at the interface of different domains of the EF-G protein. While the core mechanism is shared with fusidic acid, the modification at the 16-position, specifically the deacetylation, can influence the binding affinity and the precise nature of the interaction. Structure-activity relationship studies on fusidic acid derivatives have indicated that modifications at the C-16 position are generally well-tolerated and can maintain significant antibacterial activity. For instance, the replacement of the acetoxy group at C-16 with other functionalities has been shown to preserve the compound's inhibitory action. This suggests that the core fusidane steroid structure is the primary determinant for EF-G binding, with the C-16 side chain playing a more modulatory role.
Comparative Analysis of Binding Affinities and Conformational Changes
The binding of fusidic acid and its derivatives to the EF-G-ribosome complex is known to induce and stabilize a specific conformational state of EF-G. This "locked" conformation prevents the necessary conformational changes that EF-G must undergo to dissociate from the ribosome after GTP hydrolysis. It is hypothesized that this compound similarly traps EF-G in a non-productive state. Comparative structural analyses, though not specifically detailed for the 16-O-deacetylated form, would likely reveal subtle differences in the orientation and interactions of the C-16 hydroxyl group within the binding pocket compared to the acetylated form of fusidic acid. These minor structural variances could translate to differences in the stability of the stalled complex and, consequently, the inhibitory potency.
Impact on Protein Synthesis Inhibition in Prokaryotic Systems
The ultimate consequence of the interaction between this compound and EF-G is the potent inhibition of protein synthesis in bacteria. By preventing the release of EF-G from the ribosome, the elongation cycle is halted. The ribosome is unable to move to the next mRNA codon, and the synthesis of the polypeptide chain is prematurely terminated. This leads to a depletion of essential proteins required for bacterial growth and replication, resulting in a bacteriostatic effect.
The inhibitory activity of fusidic acid and its derivatives is specific to prokaryotic ribosomes, which contributes to their selective toxicity against bacteria with minimal effects on eukaryotic host cells. The metabolite "16-Epi-deacetyl-fusidic Acid" has been noted to inhibit protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of the G factor, underscoring the functional importance of this class of derivatives in targeting bacterial translation.
| Compound | Target | Mechanism of Action | Effect on Protein Synthesis |
| This compound | Elongation Factor G (EF-G) | Stalls the EF-G-ribosome-GDP complex | Inhibition of translocation and chain elongation |
| Fusidic acid | Elongation Factor G (EF-G) | Stalls the EF-G-ribosome-GDP complex | Inhibition of translocation and chain elongation |
Molecular Dynamics Simulations and Computational Modeling of Drug-Target Interactions
To gain a deeper understanding of the intricate dance between this compound and its target, researchers employ molecular dynamics (MD) simulations and computational modeling. These in silico techniques allow for the visualization and analysis of the dynamic interactions at an atomic level.
While specific MD simulations for this compound are not prominently featured in available research, studies on fusidic acid and other derivatives provide a framework for understanding its binding mode. These simulations can predict the binding energy, identify key amino acid residues in EF-G that form hydrogen bonds and hydrophobic interactions with the ligand, and analyze the conformational changes in both the drug and the protein upon binding.
Mechanisms of Antimicrobial Resistance
Antimicrobial resistance to fusidic acid and its derivatives, such as 16-O-deacetylfusidic acid, is a growing concern. Bacteria have evolved a variety of sophisticated mechanisms to counteract the inhibitory effects of these steroid antibiotics. These resistance strategies range from alterations of the drug's target site to enzymatic inactivation and active removal of the drug from the cell.
Preclinical Biological Activity and Efficacy Studies
In Vitro Antimicrobial Spectrum and Potency against Bacterial Strains (e.g., Staphylococcus aureus)
Evaluation of Activity against Resistant Phenotypes (e.g., Methicillin-Resistant Staphylococcus aureus)
There is a lack of specific studies evaluating the activity of 16-O-Deacetylfusidic acid against resistant bacterial phenotypes, including Methicillin-Resistant Staphylococcus aureus (MRSA). The parent compound, fusidic acid, is noted for its effectiveness against MRSA nih.govnih.gov. Research into novel fusidic acid analogs aims to improve the resistance profile, indicating that the activity against resistant strains is a key area of investigation for any derivative nih.gov. However, such specific data for the 16-O-deacetylated form is not available.
Characterization of Time-Kill Kinetics and Post-Antibiotic Effects in Microbial Cultures
Information on the characterization of time-kill kinetics and post-antibiotic effects (PAE) for this compound is not available in the current body of research. Such studies are crucial for understanding the pharmacodynamic properties of an antimicrobial agent. For the parent compound, fusidic acid, these characteristics have been studied, showing a PAE of less than 2 hours at clinically achievable concentrations against Staphylococcus aureus nih.gov.
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
There are no specific reports on studies investigating the synergistic or antagonistic interactions of this compound with other antimicrobial agents.
In Vitro Studies of Anti-Viral or Other Biological Activities
No in vitro studies concerning the anti-viral or other specific biological activities of this compound have been reported in the available literature. Research on fusidic acid and its derivatives has explored a range of activities including anti-inflammatory and anticancer potential, but these have not been specifically detailed for the 16-O-deacetyl metabolite frontiersin.org.
Preclinical Animal Models for Infection Research
Data from preclinical animal models specifically investigating the in vivo efficacy of this compound is not present in the scientific literature.
Efficacy Assessment in Murine Models
There are no available studies that assess the efficacy of this compound in murine models of infection. Efficacy studies in murine models have been crucial for evaluating other novel fusidic acid analogs, particularly against resistant bacterial strains nih.gov.
Pharmacodynamic Modeling in Preclinical Systems
Currently, there is no specific pharmacodynamic modeling data available for this compound in preclinical systems. Pharmacodynamic models are crucial for understanding the relationship between drug concentration and its antimicrobial effect over time. Such studies for the parent compound, fusidic acid, have been conducted to optimize dosing regimens and predict clinical outcomes against pathogens like Staphylococcus aureus. However, similar investigations focused solely on the 16-O-deacetylated metabolite have not been reported.
General research on fusidic acid metabolites indicates that while some retain antimicrobial properties, their activity is often diminished compared to the parent compound. Without specific minimum inhibitory concentration (MIC) data and time-kill curve analyses for this compound against relevant bacterial strains, the development of a predictive pharmacodynamic model is not possible.
In vivo Proof-of-Concept Studies
Similarly, there is a lack of published in vivo proof-of-concept studies for this compound. These studies, typically conducted in animal models of infection, are essential to demonstrate the therapeutic potential of a compound in a living organism. Such research would provide critical information on the efficacy of this compound in treating infections, and how its pharmacokinetic profile influences its activity in vivo.
While fusidic acid itself has been evaluated in various animal infection models, the specific contribution and independent efficacy of its 16-O-deacetylated metabolite have not been a subject of dedicated in vivo investigation. Therefore, no data tables or detailed research findings on the in vivo efficacy of this compound can be presented.
Analytical Methodologies and Stability Research of 16 O Deacetylfusidic Acid
The comprehensive analysis and stability assessment of 16-O-Deacetylfusidic acid, a primary related substance of fusidic acid, are critical for ensuring the quality and safety of pharmaceutical products. Various sophisticated analytical techniques are employed to determine its purity, identify related metabolites and derivatives, confirm its structure, and evaluate its stability under different environmental conditions.
Future Research Directions and Theoretical Considerations
Rational Design of Next-Generation Fusidane Derivatives
The development of new fusidane derivatives, including those from 16-O-deacetylfusidic acid, is a key area of research. By making strategic modifications to the molecule's side chains, scientists aim to create novel antibiotics with improved activity. scribd.com This process of rational drug design involves understanding the relationship between the compound's structure and its antibacterial function to create more effective drugs. scribd.com
Strategies to Combat Emerging Resistance Mechanisms
A significant challenge in the use of antibiotics is the development of resistance by bacteria. Research is underway to understand and overcome the mechanisms by which bacteria become resistant to fusidane antibiotics. One approach involves combining fusidic acid with metal ions, which has shown potential in overcoming resistance in certain types of bacteria. cardiff.ac.uk
Exploration of Novel Therapeutic Applications
Beyond its antibacterial properties, this compound and its derivatives are being investigated for other medical uses. ontosight.ai One area of interest is their potential to interfere with cytokines, which are proteins involved in the body's inflammatory response. google.com This suggests that these compounds could be developed into treatments for a range of conditions related to inflammation. google.com The lactone form of this compound has also been noted for its anti-inflammatory and antibacterial properties. ontosight.ai
Advanced Computational and In Silico Modeling for Drug Discovery
Computational modeling is becoming an increasingly important tool in the development of new drugs. nih.govnih.gov These "in silico" methods allow researchers to simulate how different molecules will behave and interact, speeding up the discovery process. nih.govnih.gov In the context of fusidic acid derivatives, these models can help predict the effectiveness of new compounds and understand their mechanisms of action at a molecular level.
Biotechnological Production Optimization and Strain Engineering
The production of this compound and other fusidane antibiotics relies on fermentation processes using fungi like Fusidium coccineum. mdpi.comgoogle.com Researchers are actively working to improve the efficiency of this production through biotechnological methods. srce.hrnih.govresearchgate.netnih.gov This includes strain engineering, where the genetic makeup of the producing fungus is modified to increase the yield of the desired compound. oup.comresearchgate.netbiorxiv.orgdsm-firmenich.com The goal is to develop high-yielding strains that can produce these valuable compounds in larger quantities. mdpi.com
Enzymatic Engineering for Enhanced Biotransformation
Enzymes play a crucial role in the production and modification of fusidic acid and its derivatives. researchgate.netmdpi.com Enzymatic engineering focuses on altering these enzymes to improve their efficiency and create new biocatalysts for specific tasks. frontiersin.orgnih.gov This can lead to more efficient biotransformation processes, where one compound is converted into another, more valuable one. sdu.dk For example, specific esterase enzymes are known to deacetylate fusidic acid, and understanding and engineering these enzymes could lead to better control over the production of this compound. uni-osnabrueck.de
Q & A
Q. How does the structural modification (deacetylation) of fusidic acid influence its antimicrobial activity?
- Methodological Answer: Compare the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus strains with fusidic acid. Use broth microdilution assays under standardized conditions (CLSI guidelines). Pair this with molecular docking studies to analyze interactions with bacterial elongation factor G (EF-G) .
Q. What are the primary challenges in synthesizing this compound with high purity?
- Methodological Answer: Optimize enzymatic deacetylation using esterases or lipases under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and purify using flash chromatography. Validate purity (>95%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer: Conduct a systematic meta-analysis of existing literature, focusing on variables such as strain specificity, assay conditions, and compound purity. Use statistical tools (e.g., random-effects models) to quantify heterogeneity. Replicate conflicting experiments under standardized protocols to isolate confounding factors .
Q. What experimental design considerations are critical for studying the pharmacokinetics of this compound in vivo?
- Methodological Answer: Employ a crossover study design in animal models to minimize inter-individual variability. Use serial blood sampling paired with LC-MS/MS to establish pharmacokinetic parameters (e.g., Cmax, t1/2, AUC). Include control groups receiving fusidic acid to contextualize metabolic differences .
Q. How can computational approaches enhance understanding of this compound’s mechanism of action?
- Methodological Answer: Perform molecular dynamics simulations to model interactions between this compound and EF-G. Validate predictions using site-directed mutagenesis of EF-G residues and measure changes in binding affinity via surface plasmon resonance (SPR) .
Q. What strategies mitigate spectral interference when characterizing this compound derivatives via NMR?
- Methodological Answer: Use heteronuclear single quantum coherence (HSQC) and 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping proton signals. Compare spectra with reference databases (e.g., HMDB) and confirm assignments via spiking experiments with authentic standards .
Q. How do researchers assess the environmental impact of this compound residues in wastewater?
- Methodological Answer: Deploy solid-phase extraction (SPE) followed by LC-MS/MS to detect trace concentrations in wastewater samples. Conduct toxicity assays using Daphnia magna or algal models to evaluate ecotoxicological thresholds. Model environmental persistence using quantitative structure-activity relationship (QSAR) tools .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Report 95% confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis to justify sample sizes .
Q. How can researchers ensure reproducibility of synthetic protocols for this compound?
- Methodological Answer: Document all experimental parameters (e.g., solvent purity, reaction time, temperature) in machine-readable formats. Share raw spectral data and chromatograms in supplemental materials. Use automated reaction monitoring systems to reduce human error .
Ethical and Methodological Pitfalls
Q. What ethical considerations arise when studying this compound’s potential off-target effects in mammalian cells?
Q. How can researchers avoid overinterpretation of in vitro data when proposing therapeutic applications?
- Methodological Answer: Validate in vitro findings with in vivo efficacy studies and pharmacokinetic-pharmacodynamic (PK-PD) modeling. Acknowledge limitations (e.g., plasma protein binding, bioavailability) in discussions. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research objectives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
